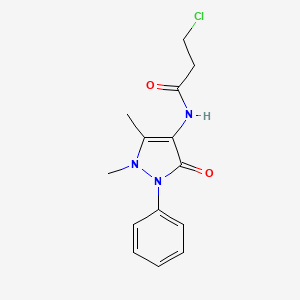

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide" is a chemical that belongs to the class of pyrazolone derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential as therapeutic agents. The compound is structurally related to various pyrazolone derivatives that have been synthesized and analyzed in the provided papers.

Synthesis Analysis

The synthesis of pyrazolone derivatives typically involves the reaction of phenylhydrazine with dicarbonyl compounds, as indicated in the synthesis of a related compound where a pyrazol ring was synthesized through the nucleophilic attack on a carbonyl group . The regiospecific synthesis of pyrazolone derivatives is also highlighted, where the correct identification of the regioisomer formed is crucial and can be confirmed by single-crystal X-ray analysis .

Molecular Structure Analysis

The molecular structure of pyrazolone derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For instance, the equilibrium geometry and vibrational wavenumbers of a related compound were computed using density functional theory, which is a common method for investigating the molecular structure of organic compounds . The molecular electrostatic potential study of this compound revealed the negative and positive regions, indicating possible sites for electrophilic and nucleophilic attacks, respectively .

Chemical Reactions Analysis

The reactivity of pyrazolone derivatives can be inferred from their molecular structure. The presence of electron-rich regions, such as the carbonyl group and phenyl rings, suggests that these compounds can undergo electrophilic substitution reactions. Similarly, the positive regions localized over the nitrogen atoms indicate that these sites may be susceptible to nucleophilic attacks . The formation of hydrogen-bonded chains in some pyrazolone derivatives also demonstrates their ability to engage in intermolecular interactions, which can influence their reactivity and crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolone derivatives can vary widely depending on their specific substituents and molecular structure. For example, the presence of a chloro substituent can influence the electronic properties and potentially the biological activity of the compound . The crystal packing of these compounds can be affected by the presence of functional groups capable of forming hydrogen bonds or other weak interactions . The study of complexes formed with metals, such as palladium, also provides insight into the coordination chemistry and potential applications of pyrazolone derivatives in catalysis .

Applications De Recherche Scientifique

Heterocyclic Synthesis

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)propanamide and its derivatives play a crucial role in heterocyclic synthesis. For example, enaminonitriles derived from this compound have been used to synthesize various heterocyclic compounds including pyrazole, pyridine, and pyrimidine derivatives. These processes often involve reactions with hydrazine hydrate or malononitrile, leading to the formation of diverse compounds like antipyrine derivatives, thiopyrimidine derivatives, and pyridine derivatives, characterized by spectral data (Fadda, Etman, El-Seidy, & Elattar, 2012).

Crystal Structure Analysis

The crystal structure of various derivatives of this compound has been analyzed, providing insights into their molecular conformations and interactions. Studies have focused on the hydrogen bonding patterns and the angles formed between different molecular groups. These structural analyses have been essential in understanding the physical and chemical properties of these compounds (Butcher, Mahan, Nayak, Narayana, & Yathirajan, 2012; Mahan et al., 2013; Butcher, Mahan, Nayak, Narayana, & Yathirajan, 2012).

Antimicrobial and Anticancer Activities

Several studies have explored the antimicrobial and anticancer potential of derivatives of this compound. For example, Schiff bases containing 1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one have shown moderate to good antibacterial activity against various strains such as Escherichia coli and Staphylococcus aureus. Similarly, compounds like 4-Aminoantipyrine derivatives have been screened for their anticancer properties against human tumor breast cancer cell lines, showing significant activity (Asiri & Khan, 2010; Ghorab, El-Gazzar, & Alsaid, 2014).

Molecular Conformation Studies

Detailed studies on the molecular conformations of various derivatives have been conducted. These studies involve analyzing the dihedral angles and hydrogen-bonding patterns, contributing to the understanding of their chemical behavior and potential applications in drug design and other fields (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Propriétés

IUPAC Name |

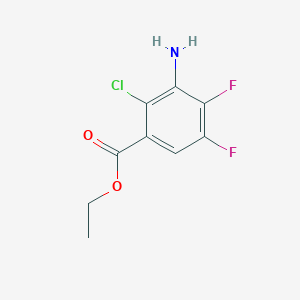

3-chloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2/c1-10-13(16-12(19)8-9-15)14(20)18(17(10)2)11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIIXXURPQMSLGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CCCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![11-(1,5-dimethyl-1H-pyrazol-4-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B2533108.png)

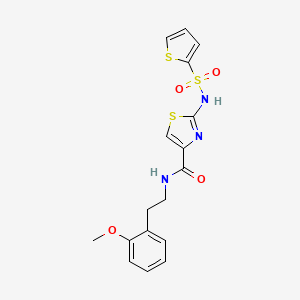

![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2533116.png)

![N-[2-(Benzylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2533117.png)

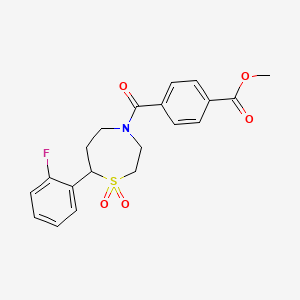

![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2533125.png)

![4-(2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzamide](/img/structure/B2533127.png)

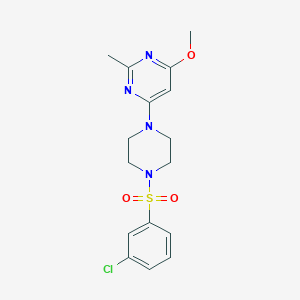

![2-(3-(4-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenethylacetamide](/img/structure/B2533128.png)

![7-benzyl-1,3-dimethyl-2,4-dioxo-N-(tetrahydrofuran-2-ylmethyl)-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2533131.png)